molecular formula C11H18N2O3 B13975299 6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid

6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13975299
M. Wt: 226.27 g/mol
InChI Key: SMXHSZSNMAJOMS-UHFFFAOYSA-N
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Description

6-(2-Aminopropanoyl)-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable diazaspiro[3.4]octane intermediate, followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and carboxylic acids, such as 2,6-diazaspiro[3.4]octane derivatives .

Uniqueness

What sets 6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

6-(2-aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c1-7(12)9(14)13-3-2-11(6-13)4-8(5-11)10(15)16/h7-8H,2-6,12H2,1H3,(H,15,16)

InChI Key

SMXHSZSNMAJOMS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CC(C2)C(=O)O)N

Origin of Product

United States

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